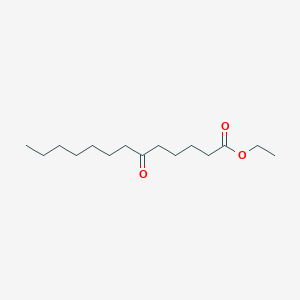

Ethyl 6-oxotridecanoate

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C15H28O3 |

|---|---|

Peso molecular |

256.38 g/mol |

Nombre IUPAC |

ethyl 6-oxotridecanoate |

InChI |

InChI=1S/C15H28O3/c1-3-5-6-7-8-11-14(16)12-9-10-13-15(17)18-4-2/h3-13H2,1-2H3 |

Clave InChI |

JKANJDWOECJFFD-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCC(=O)CCCCC(=O)OCC |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of Ethyl 6 Oxotridecanoate

Classical Synthetic Approaches

Traditional methods for the synthesis of ethyl 6-oxotridecanoate rely on well-established chemical reactions, primarily focusing on esterification and oxidation protocols.

Esterification Protocols

A primary route for the synthesis of ethyl 6-oxotridecanoate involves the esterification of 6-oxotridecanoic acid with ethanol (B145695). This reaction, a cornerstone of organic synthesis, can be achieved through various catalytic methods.

The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of an acid catalyst. The equilibrium nature of this reaction necessitates the removal of water to drive the reaction towards the product.

Reaction Scheme:

Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (PTSA). The choice of catalyst can influence the reaction rate and yield.

To maximize the yield of ethyl 6-oxotridecanoate, optimization of the reaction conditions is crucial. Key parameters that are often varied include temperature, the type and amount of catalyst, and the solvent.

| Parameter | Condition | Rationale |

| Temperature | Reflux | Increases reaction rate. |

| Solvent | Ethanol (reagent and solvent) | High concentration of one reactant drives the equilibrium forward. |

| Catalyst | Sulfuric Acid (H₂SO₄) | A strong acid catalyst that is effective and inexpensive. |

| Water Removal | Dean-Stark apparatus | Removes water as it is formed, shifting the equilibrium towards the products. |

The following table illustrates a hypothetical optimization of the esterification reaction.

| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | H₂SO₄ | 1 | 78 | 12 | 75 |

| 2 | H₂SO₄ | 5 | 78 | 8 | 85 |

| 3 | PTSA | 5 | 78 | 10 | 82 |

| 4 | HCl (gas) | - | 78 | 6 | 90 |

Oxidation of Precursor Molecules

An alternative classical approach is the oxidation of a suitable precursor molecule. In this case, the direct precursor would be ethyl 6-hydroxytridecanoate. This method is advantageous when the corresponding hydroxy acid is more readily available or when other functional groups in the molecule are sensitive to the conditions of esterification of a keto acid.

Reaction Scheme:

A variety of oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions. Common reagents include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine).

Advanced Synthetic Strategies

Modern organic synthesis often seeks to employ more sophisticated and efficient methods. The Fukuyama coupling reaction represents an advanced strategy for the formation of ketones, including ethyl 6-oxotridecanoate.

Fukuyama Coupling Reaction

The Fukuyama coupling is a powerful palladium-catalyzed cross-coupling reaction between a thioester and an organozinc reagent to form a ketone. jk-sci.comwikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions and high tolerance for various functional groups, making it a valuable tool in complex molecule synthesis. jk-sci.com

For the synthesis of ethyl 6-oxotridecanoate, this would involve the reaction of a suitable thioester, such as S-ethyl 6-(ethoxycarbonyl)hexanethioate, with an organozinc reagent like heptylzinc iodide.

Reaction Scheme:

The reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from palladium(II) precursors. wikipedia.org The mechanism involves the oxidative addition of the palladium catalyst to the thioester, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the ketone product. organic-chemistry.org

The following table outlines typical components and conditions for a Fukuyama coupling reaction.

| Component | Example | Role |

| Thioester | S-ethyl 6-(ethoxycarbonyl)hexanethioate | Electrophilic coupling partner |

| Organozinc Reagent | Heptylzinc iodide | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/ligand | Catalyst for the cross-coupling |

| Solvent | Tetrahydrofuran (B95107) (THF) or Toluene | Reaction medium |

| Temperature | Room temperature to mild heating | Mild reaction conditions |

The Fukuyama coupling offers a convergent and efficient route to ethyl 6-oxotridecanoate, particularly when the requisite starting materials are readily accessible.

Mechanism and Catalysis by Pearlman's Catalyst (Pd(OH)₂/C)

While the precise mechanism of the Fukuyama coupling can vary depending on the specific catalyst and reactants, a generally accepted catalytic cycle for Pearlman's catalyst involves several key steps. wikipedia.org Initially, the Pd(II) on the carbon support is reduced in situ by the organozinc reagent to an active Pd(0) species. This is followed by the oxidative addition of the thiol ester to the Pd(0) center, forming a Pd(II)-acyl-thiolate intermediate. Subsequently, transmetalation with the organozinc reagent occurs, where the organic group from the zinc compound replaces the thiolate group on the palladium center. The final step is reductive elimination, which yields the desired ketone, in this case, ethyl 6-oxotridecanoate, and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Chemoselectivity and Mild Reaction Conditions

A significant advantage of the Fukuyama coupling is its remarkable chemoselectivity. The reaction conditions are notably mild and tolerate a wide array of functional groups that are often sensitive to other organometallic reagents. wikipedia.org For the synthesis of ethyl 6-oxotridecanoate, this means that other ester functionalities or potentially reactive sites within the precursor molecules can remain intact during the reaction. This high degree of selectivity is attributed to the relatively low reactivity of the organozinc reagents compared to more aggressive organometallics like organolithium or Grignard reagents.

Application in Ketone Synthesis from Thiol Esters

The conversion of thiol esters to ketones via palladium-catalyzed cross-coupling is a versatile and widely applied transformation. In the context of synthesizing ethyl 6-oxotridecanoate, a suitable thiol ester precursor, such as an S-ethyl or S-phenyl thioester of a dicarboxylic acid monoester, would be reacted with an appropriate organozinc halide (e.g., heptylzinc iodide). The choice of the thiol ester leaving group and the organozinc reagent is crucial for optimizing the reaction yield and purity of the final product.

Below is a representative table of substrates and yields for Fukuyama coupling reactions leading to ketone products, illustrating the general applicability of this method.

| Thiol Ester Substrate | Organozinc Reagent | Palladium Catalyst | Solvent | Yield (%) |

| S-Ethyl benzothioate | Phenylzinc iodide | PdCl₂(PPh₃)₂ | THF | 95 |

| S-Phenyl 4-methoxybenzothioate | Ethylzinc iodide | Pd(OAc)₂/dppf | Toluene | 89 |

| S-Ethyl cyclohexanecarbothioate | Benzylzinc chloride | Pd(OH)₂/C | THF | 85 |

This table presents generalized data for Fukuyama couplings and is for illustrative purposes.

Stereospecific Synthesis of α-Amino Ketones

A noteworthy extension of the palladium-catalyzed coupling of thiol esters is its application in the stereospecific synthesis of α-amino ketones. When N-protected α-amino thiol esters are used as substrates, the reaction proceeds without racemization at the chiral α-carbon. This retention of stereochemistry is a significant advantage for the synthesis of enantiomerically pure compounds. While not directly applicable to the achiral structure of ethyl 6-oxotridecanoate, this aspect highlights the mildness and stereochemical control achievable with this methodology, which is crucial for the synthesis of more complex, biologically active molecules.

Multi-component and Cascade Reactions

The synthesis of complex molecules like long-chain keto-esters can often be streamlined through the use of multi-component and cascade reactions. While specific examples for the direct synthesis of ethyl 6-oxotridecanoate via these methods are not extensively documented, the principles of these reactions can be applied to construct its carbon skeleton efficiently.

For instance, a multi-component reaction could theoretically involve the coupling of three or more starting materials in a single pot to form the backbone of ethyl 6-oxotridecanoate. This approach offers advantages in terms of atom economy and reduced synthetic steps.

Cascade reactions, on the other hand, involve a series of intramolecular or intermolecular transformations that occur sequentially without the isolation of intermediates. The biosynthesis of polyketides, which are structurally related to ethyl 6-oxotridecanoate, provides a natural blueprint for cascade reactions involving iterative Claisen-type condensations to build up a long carbon chain with precisely placed keto functionalities.

Asymmetric Synthesis Approaches

While ethyl 6-oxotridecanoate itself is an achiral molecule, the development of asymmetric methods for the synthesis of related chiral keto-esters is an active area of research. These approaches are crucial for the preparation of enantiomerically enriched building blocks for pharmaceuticals and other biologically active compounds. Asymmetric synthesis of β-keto esters, for example, can be achieved through various catalytic methods, including the use of chiral transition metal complexes or organocatalysts. These methods often involve the enantioselective alkylation or acylation of a prochiral starting material. Although not directly resulting in ethyl 6-oxotridecanoate, the principles of these asymmetric transformations could be adapted to create chiral analogs.

Green Chemistry Principles in Ethyl 6-Oxotridecanoate Synthesis

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. In the context of preparing ethyl 6-oxotridecanoate, several strategies can be employed.

Minimization of Derivatization and Protecting Group Use

However, contemporary methods aim for chemoselectivity, enabling direct transformations without the need for such protecting groups. For instance, the development of highly selective catalysts allows for the direct acylation or alkylation of specific positions on a molecule without affecting other functional groups. slideshare.net The synthesis of keto-saccharides without protecting groups showcases the feasibility of such approaches, where regioselective oxidation and subsequent modifications are achieved on unprotected sugar molecules. acs.org This principle can be conceptually applied to the synthesis of long-chain keto esters, where careful choice of reagents and catalysts could allow for the direct formation of the keto-ester from precursors without the need for intermediate protection and deprotection steps. This approach not only simplifies the synthetic process but also significantly improves the atom and step economy. jk-sci.com

Catalytic Efficiency and Atom Economy

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com Reactions with high atom economy are central to green chemistry, as they minimize the generation of waste. Catalytic processes are instrumental in achieving high atom economy.

For the synthesis of keto esters, several catalytic methods have been developed that offer high atom economy. For example, ruthenium-catalyzed reductive ester synthesis from aldehydes or ketones and carboxylic acids using carbon monoxide as a deoxygenating agent is a highly atom-economical method. acs.org This approach avoids the use of stoichiometric activating agents, which generate significant waste. The table below illustrates the efficiency of various catalytic systems in the synthesis of keto esters, highlighting the catalyst, reaction conditions, and yields. While specific data for Ethyl 6-oxotridecanoate is not available, these examples for related compounds demonstrate the potential for high efficiency.

Table 1: Examples of Catalytic Systems for Keto Ester Synthesis

| Catalyst | Reactants | Product Type | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ruthenium(II) complex | Aldehyde, Carboxylic Acid, CO | Ester | Toluene, 150°C, 24h | up to 95% | acs.org |

| Copper(II) triflate | (Trimethylsilyloxy)acrylic ester, Acetal | γ-Alkoxy-α-keto ester | Dichloromethane, rt, 1-24h | 70-98% | researchgate.net |

| Rhodium complex | α,β-Unsaturated ketone, Alkenyl gem-diboronate ester | 1,4-Keto-alkenylboronate ester | MTBE, rt, 12h | up to 99% | nih.gov |

Note: The data presented is for analogous keto ester syntheses and serves to illustrate the efficiency of catalytic methods.

Energy Efficiency Considerations in Synthesis (Ambient Conditions)

A major goal of green chemistry is to conduct reactions at ambient temperature and pressure to reduce energy consumption. The development of highly active catalysts has been a key driver in achieving this goal. Many modern catalytic reactions for esterification and the formation of carbon-carbon bonds can now be performed under mild conditions, sometimes even at room temperature.

For instance, the synthesis of β-keto esters can be achieved at room temperature using LiHMDS to couple amides with enolizable esters. organic-chemistry.org Similarly, the use of highly active catalysts can enable reactions that would traditionally require high temperatures to proceed efficiently at or near ambient conditions, thereby significantly lowering the energy footprint of the synthesis.

Sustainable Solvent Selection (e.g., Ionic Liquids, Biodegradable Solvents)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic solvents (VOCs) are often toxic, flammable, and contribute to air pollution. Green chemistry promotes the use of safer, more sustainable alternatives.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. They are non-volatile, have high thermal stability, and their properties can be tuned by modifying the cation and anion. mdpi.com However, concerns about their toxicity and biodegradability have been raised. mdpi.com

Biodegradable Solvents: Solvents derived from renewable resources, such as bio-ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME), are becoming increasingly popular alternatives to petroleum-based solvents. researchgate.net These solvents are often less toxic and more readily biodegradable.

The table below provides a comparison of different solvent types for their green credentials.

Table 2: Comparison of Conventional and Sustainable Solvents

| Solvent Type | Examples | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Conventional Volatile Organic Compounds (VOCs) | Dichloromethane, Toluene, DMF | Good solvency for a wide range of compounds | Toxic, flammable, environmentally persistent | researchgate.net |

| Ionic Liquids (ILs) | [BMIM][BF4], [EMIM][OAc] | Non-volatile, thermally stable, tunable properties | Potential toxicity, high cost, difficult to purify | mdpi.com |

| Deep Eutectic Solvents (DESs) | Choline chloride/urea | Low cost, biodegradable, low toxicity | Often high viscosity, can be hygroscopic | mdpi.com |

| Bio-based Solvents | 2-MeTHF, Cyrene, Ethyl lactate | Renewable source, lower toxicity, biodegradable | Can have lower solvency power for some reactants | researchgate.net |

Novel Reaction Media and Techniques

To enhance reaction rates, improve yields, and reduce energy consumption, several innovative techniques have been developed.

Microwave irradiation can dramatically accelerate chemical reactions, often reducing reaction times from hours to minutes. niscpr.res.inresearchgate.net This is due to the efficient heating of the reaction mixture through dielectric heating. Microwave-assisted synthesis has been successfully applied to the preparation of various esters and keto esters, often in solvent-free conditions, further enhancing their green credentials. researchgate.netorganic-chemistry.orgmdpi.comnih.gov

Table 3: Examples of Microwave-Assisted Keto Ester Synthesis

| Reactants | Product Type | Reaction Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acyl Meldrum's acid, Alcohol | β-Keto ester | Microwave irradiation | 3.5-5.5 min | 82-94% | niscpr.res.in |

| Ester, Hydroxylamine | Hydroxamic acid (from ester) | Microwave, KOH, Methanol | 6 min | 70-95% | organic-chemistry.org |

| Carboxylic acid, Alcohol | Ester | Microwave, NFSi catalyst, 120°C | 30 min | up to 99% | mdpi.com |

Note: The data is for analogous keto ester or ester syntheses and illustrates the acceleration provided by microwave irradiation.

Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical transformations. Ultrasound has been used for the efficient synthesis of various heterocyclic compounds and has potential applications in the synthesis of keto esters.

Mechanosynthesis and Grinding Techniques

The process typically involves grinding a mixture of a carboxylic acid and an alcohol with a catalyst or activating agent. rsc.org For instance, a novel strategy employs a combination of I₂ and KH₂PO₂ under high-speed ball-milling conditions to afford esterification products in yields ranging from 45% to 91% within just 20 minutes of grinding. rsc.org Another system using KI and P(OEt)₃ has also been reported to produce esters under similar solvent-free conditions. rsc.org These methods have shown tolerance for a range of functional groups, suggesting their potential applicability to the synthesis of more complex molecules like ethyl 6-oxotridecanoate. rsc.org

The table below summarizes the results of a mechanosynthetic approach for the esterification of various carboxylic acids, illustrating the potential of this technique.

Table 1: Mechanically Induced Solvent-Free Esterification of Various Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst System | Yield (%) | Time (min) |

|---|---|---|---|---|

| Benzoic acid | Methanol | I₂/KH₂PO₂ | 91 | 20 |

| 4-Chlorobenzoic acid | Methanol | I₂/KH₂PO₂ | 85 | 20 |

| 4-Bromobenzoic acid | Methanol | I₂/KH₂PO₂ | 82 | 20 |

| 2-Naphthoic acid | Methanol | I₂/KH₂PO₂ | 88 | 20 |

| Nicotinic acid | Methanol | I₂/KH₂PO₂ | 75 | 20 |

Data sourced from a study on mechanically induced solvent-free esterification. rsc.org

This solvent-free approach not only aligns with the principles of green chemistry but also offers a rapid and efficient route for the synthesis of esters. rsc.org The application of mechanosynthesis to long-chain keto esters like ethyl 6-oxotridecanoate could potentially offer similar advantages, although specific research is required to validate this.

Continuous Flow Chemistry for Optimized Yield and Efficiency

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as improved heat and mass transfer, enhanced safety, and easier scalability compared to traditional batch processes. rsc.orgfrontiersin.orgunito.itresearchgate.net While specific studies detailing the continuous flow synthesis of ethyl 6-oxotridecanoate are limited, the principles of process intensification through flow chemistry are broadly applicable to the production of esters. rsc.orgfrontiersin.orgnih.gov

The transition from batch to continuous-flow synthetic processes is a significant advancement in the chemical industry, enabling faster reactions and simplified downstream processing. frontiersin.orgunito.it For ester synthesis, continuous flow reactors can be coupled with various enabling technologies, such as supported catalysts, to enhance efficiency. rsc.org These systems allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to optimized yields and reduced waste. rsc.org

For instance, the use of packed-bed reactors with immobilized catalysts is a common strategy in continuous flow synthesis. researchgate.net This setup allows for the easy separation of the catalyst from the product stream, facilitating catalyst recycling and continuous operation. researchgate.net The development of such processes for the synthesis of β-keto esters would involve the continuous feeding of the corresponding ketone and an acylating agent, such as ethyl chloroformate, through a reactor containing a suitable catalyst. nih.gov

The potential benefits of adopting a continuous flow process for the production of ethyl 6-oxotridecanoate include:

Increased safety: Smaller reaction volumes within the flow reactor minimize the risks associated with handling potentially reactive intermediates. rsc.org

Higher efficiency: Improved heat and mass transfer lead to faster reaction rates and higher conversions. frontiersin.orgunito.it

Consistent product quality: Precise control over reaction parameters ensures reproducible product quality.

Facilitated scale-up: Scaling up production is more straightforward than with batch reactors, as it can often be achieved by extending the operation time or by numbering-up the reactors. rsc.org

While the direct application of continuous flow chemistry to ethyl 6-oxotridecanoate requires further investigation, the extensive research on continuous ester synthesis suggests it is a highly promising approach for its efficient and scalable production. rsc.orgfrontiersin.org

Enzymatic Synthesis and Biocatalysis

The use of enzymes in organic synthesis offers a green and highly selective alternative to conventional chemical methods. mdpi.commdpi.com Lipases, in particular, have been extensively studied for their ability to catalyze esterification reactions with high efficiency and under mild conditions. mdpi.commdpi.comrsc.org

Lipase-Catalyzed Esterification

The synthesis of ethyl 6-oxotridecanoate can be envisioned through the lipase-catalyzed esterification of 6-oxotridecanoic acid with ethanol. While direct literature on this specific reaction is scarce, numerous studies on the lipase-catalyzed synthesis of other fatty acid ethyl esters provide a strong basis for its feasibility. nih.govnih.govnih.gov Candida antarctica lipase (B570770) B (CALB), often in its immobilized form as Novozym 435, is a widely used and highly effective biocatalyst for such transformations. nih.govnih.govrsc.org

The enzymatic esterification is typically carried out in a non-aqueous or solvent-free system to shift the equilibrium towards ester formation. mdpi.comrsc.org The reaction conditions, including temperature, substrate molar ratio, and enzyme loading, are crucial parameters that need to be optimized to achieve high conversion rates. For example, in the synthesis of other short-chain esters, temperatures around 40-50°C and a molar excess of the alcohol are often employed. nih.govresearchgate.net

The table below presents data from the lipase-catalyzed synthesis of ethyl hexanoate (B1226103), a shorter-chain ester, which illustrates the high yields achievable with this method.

Table 2: Lipase-Catalyzed Synthesis of Ethyl Hexanoate

| Enzyme | Substrates | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Yield (%) | Time (h) |

|---|---|---|---|---|---|

| CALB-displaying yeast | Caproic acid, Ethanol | 1:1.25 | 30 | 98.0 | 24 |

Data sourced from a study on the synthesis of ethyl hexanoate using a CALB-displaying yeast. nih.gov

The high selectivity of lipases also means that they can be used for the esterification of molecules with multiple functional groups without the need for protecting groups. mdpi.com This is particularly relevant for the synthesis of ethyl 6-oxotridecanoate, which contains a ketone functionality that should remain unaffected during the esterification of the carboxylic acid.

Enzymatic Conversion and Chiral Intermediate Production

The ketone group at the C-6 position of ethyl 6-oxotridecanoate makes it a prochiral molecule and a suitable substrate for enzymatic reduction to produce a chiral hydroxy ester. The asymmetric reduction of β-keto esters using biocatalysts, such as baker's yeast or isolated ketoreductases, is a well-established method for the synthesis of optically active β-hydroxy esters, which are valuable chiral building blocks in the pharmaceutical industry. nih.govacs.orgresearchgate.netethz.ch

These enzymatic reductions often proceed with high enantioselectivity, yielding either the (R)- or (S)-enantiomer of the corresponding alcohol depending on the enzyme used. nih.govacs.org For example, various ketoreductases have been successfully employed for the asymmetric reduction of a range of ketone precursors to their corresponding chiral alcohols with excellent enantiomeric excess (>99.5% ee). acs.org

The general scheme for the enzymatic reduction of a β-keto ester is shown below:

Scheme 1: General Enzymatic Reduction of a β-Keto Ester R-CO-CH₂-COOR' + NAD(P)H + H⁺ ---(Ketoreductase)--> R-CH(OH)-CH₂-COOR' + NAD(P)⁺

While specific data on the enzymatic reduction of ethyl 6-oxotridecanoate is not available in the reviewed literature, the successful reduction of other β-keto esters provides a strong indication of its potential. The resulting chiral 6-hydroxytridecanoate ester could serve as a valuable intermediate for the synthesis of more complex, biologically active molecules.

Table 3: Examples of Enzymatic Reduction of β-Keto Esters

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) (%) |

|---|---|---|---|

| Ethyl acetoacetate (B1235776) | Baker's yeast | (S)-(+)-Ethyl 3-hydroxybutanoate | >85 |

| γ-Amino β-ketoester | 2-Methyl-CBS-oxazaborolidine | N-Boc γ-amino β-hydroxyester | High |

Data compiled from studies on the enzymatic reduction of β-keto esters. researchgate.netethz.ch

Enzyme Reusability and Process Intensification

In the context of ethyl 6-oxotridecanoate synthesis, an immobilized lipase could be used for the esterification reaction and then recovered by simple filtration and reused in subsequent batches. mdpi.comnih.gov Studies on the synthesis of other esters have demonstrated the excellent reusability of immobilized lipases, with some systems maintaining high activity for over 10 cycles. researchgate.net

For example, in the synthesis of an ester using Novozym 435, the biocatalyst was successfully reused for multiple cycles without a significant loss of activity. researchgate.net This highlights the economic viability of using immobilized enzymes for ester production. Process intensification strategies, such as the use of ultrasound or microwave irradiation, can also be applied to enzymatic reactions to enhance reaction rates and improve yields, further contributing to the efficiency of the process. nih.gov

Industrial Scale Synthesis Considerations

The industrial-scale synthesis of ethyl 6-oxotridecanoate would require careful consideration of several factors to ensure a cost-effective, efficient, and sustainable process. While specific industrial production data for this compound is not publicly available, general principles for scaling up the synthesis of β-keto esters and other specialty esters can be applied. nih.govrsc.orgnih.gov

A key consideration is the choice of synthetic route. A biocatalytic approach using an immobilized lipase, as discussed in section 1.4, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. mdpi.comnih.gov The development of a robust and reusable biocatalyst would be crucial for the economic feasibility of the process on an industrial scale. mdpi.comnih.gov

Process intensification is another critical aspect for large-scale production. frontiersin.orgunito.itnih.gov Transitioning from traditional batch reactors to continuous flow systems can lead to substantial improvements in efficiency, safety, and scalability. rsc.orgfrontiersin.orgunito.it A continuous process for the lipase-catalyzed synthesis of ethyl 6-oxotridecanoate could involve a packed-bed reactor containing the immobilized enzyme, allowing for continuous production and simplified product purification.

Raw Material Sourcing: Securing a reliable and cost-effective supply of 6-oxotridecanoic acid and ethanol.

Reaction: Carrying out the esterification reaction, preferably using a highly active and stable immobilized lipase in a continuous flow reactor to maximize throughput and minimize operational costs.

Product Separation and Purification: Developing an efficient downstream process to isolate the ethyl 6-oxotridecanoate from the reaction mixture, which would include separating the unreacted starting materials and the biocatalyst for recycling.

Waste Management: Implementing strategies to minimize waste generation and to treat any effluent streams in an environmentally responsible manner.

The synthesis of β-keto esters can be challenging due to the potential for side reactions. nih.govrsc.org Therefore, careful optimization of the reaction conditions and the use of highly selective catalysts, such as enzymes, are paramount for achieving high purity and yield on an industrial scale.

Process Optimization in Continuous Flow Reactors

While specific literature on the continuous flow synthesis of ethyl 6-oxotridecanoate is not prevalent, the synthesis of analogous α-ketoesters and other keto-esters in such systems provides a strong framework for its potential production. researchgate.netnih.gov Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automated process control and optimization. uni-muenchen.de

A plausible synthetic route for ethyl 6-oxotridecanoate is the acetoacetic ester synthesis. wikipedia.orgchemistrysteps.com This method would involve the alkylation of ethyl acetoacetate with a suitable seven-carbon alkyl halide (e.g., 1-bromoheptane) followed by ketonic hydrolysis. Alternatively, a Claisen condensation between an ester with an enolizable α-hydrogen and another ester could be employed to form the β-keto ester backbone. uomustansiriyah.edu.iqwikipedia.org

Adapting such a synthesis to a continuous flow process would involve pumping streams of the reactants, such as ethyl acetoacetate, a base (e.g., sodium ethoxide), and the alkylating agent, through a series of reactors. researchgate.net Key parameters for optimization in a continuous flow setup would include:

Residence Time: The time the reactants spend in the reactor coil, which influences the extent of reaction.

Temperature: Controlling the temperature of the reactor can significantly affect reaction rates and selectivity.

Stoichiometry: The molar ratio of the reactants can be precisely controlled by adjusting the flow rates of the individual streams.

Solvent: The choice of solvent can impact solubility, reaction kinetics, and the ease of downstream processing.

The optimization process can be automated, allowing for rapid screening of a wide range of conditions to identify the optimal settings for yield and productivity. wikipedia.org For instance, a system could be programmed to systematically vary temperature and residence time while monitoring the output stream using in-line analytical techniques like HPLC.

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of Ethyl 6-Oxotridecanoate via Acetoacetic Ester Synthesis

| Parameter | Range for Optimization | Rationale |

| Temperature | 25 - 100 °C | To balance reaction rate with potential side reactions and degradation. |

| Residence Time | 5 - 60 minutes | To ensure complete reaction without promoting by-product formation. |

| Reactant Concentration | 0.1 - 1.0 M | To maximize throughput while maintaining good mixing and reaction kinetics. |

| Base Equivalents | 1.0 - 1.5 | To ensure complete deprotonation of the acetoacetic ester for efficient alkylation. |

This table presents a hypothetical optimization space based on general principles of flow chemistry applied to keto-ester synthesis.

Purity and Yield Optimization Strategies

Maximizing the purity and yield of ethyl 6-oxotridecanoate requires careful consideration of both the reaction conditions and the purification methodology.

In the context of the acetoacetic ester synthesis, the choice of base is crucial. Using a base with the same alkoxide as the ester (e.g., sodium ethoxide for an ethyl ester) prevents transesterification, which would lead to a mixture of ester products and reduce the yield of the desired compound. chemistrysteps.com

For purification, modern techniques integrated into continuous flow systems offer significant advantages. A "catch and release" protocol is one such strategy. researchgate.netnih.gov In this approach, the product stream from the reactor is passed through a column containing a solid-supported scavenger or reagent. This "catches" the desired product or impurities, allowing unreacted starting materials and by-products to be washed away. The purified product is then "released" from the column by changing the solvent or using a cleaving agent. This method can lead to very high purity products without the need for traditional, often time-consuming, work-up and purification steps like liquid-liquid extraction and column chromatography.

Another key aspect of yield optimization is managing the subsequent hydrolysis and decarboxylation step in the acetoacetic ester synthesis. In a continuous flow setup, the acidic hydrolysis can be performed in a subsequent reactor module, allowing for precise control over the reaction time and temperature to maximize the formation of the ketone and minimize potential side reactions. libretexts.org

Table 2: Strategies for Purity and Yield Enhancement

| Strategy | Description | Expected Outcome |

| Base Selection | Use of sodium ethoxide as the base in the acetoacetic ester synthesis of an ethyl ester. chemistrysteps.com | Prevention of transesterification, leading to a purer product and higher yield. |

| Chemoselective Synthesis | Utilizing reaction conditions that favor the desired reaction pathway over potential side reactions. researchgate.net | Increased selectivity and yield of the target compound. |

| In-line Purification | Integration of a "catch and release" purification module into the continuous flow setup. researchgate.netnih.gov | High-purity product obtained directly from the synthesis, reducing handling losses. |

| Optimized Decarboxylation | Precise control of temperature and time for the hydrolysis and decarboxylation step. libretexts.org | Maximization of the final ketone product yield. |

This table summarizes key strategies that can be employed to optimize the purity and yield of ethyl 6-oxotridecanoate.

Advanced Reaction Mechanisms and Kinetic Studies of Ethyl 6 Oxotridecanoate

Fundamental Reaction Pathways

The presence of both a ketone and an ester group on the same carbon skeleton allows for a variety of reaction pathways, including oxidation, reduction, and nucleophilic substitution. The interplay between these two functional groups dictates the chemical behavior of the molecule.

Oxidation Reactions and Product Formation (e.g., Carboxylic Acids, Ketones)

While ketones are generally resistant to oxidation without cleaving carbon-carbon bonds, specific reagents can achieve this transformation. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) can cleave the bonds adjacent to the carbonyl group, resulting in the formation of two carboxylic acids. libretexts.org

A more controlled oxidation of the ketone functionality in Ethyl 6-oxotridecanoate can be achieved through the Baeyer-Villiger oxidation. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com This reaction utilizes peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom adjacent to the carbonyl carbon, converting the ketone into an ester. sigmaaldrich.com The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon, with the group better able to stabilize a positive charge migrating preferentially. organic-chemistry.org In the case of Ethyl 6-oxotridecanoate, the heptyl group has a higher migratory aptitude than the alkyl chain containing the ester. This reaction proceeds through a key intermediate known as the Criegee intermediate. wikipedia.orgrsc.orglibretexts.org

| Reaction | Reagent(s) | Major Product(s) |

| Baeyer-Villiger Oxidation | m-CPBA or other peroxyacids | Ester derived from oxygen insertion |

| Strong Oxidation | KMnO₄ | Dicarboxylic acids (via C-C bond cleavage) |

Reduction Reactions and Derivative Formation (e.g., Alcohols)

The carbonyl groups of both the ketone and the ester in Ethyl 6-oxotridecanoate can be reduced to alcohols. The choice of reducing agent determines the outcome of the reaction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester to their corresponding alcohols, yielding a diol. rsc.orglibretexts.org

Selective reduction is also possible. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and will typically reduce the ketone to a secondary alcohol while leaving the ester group intact. To selectively reduce the ester to an aldehyde, a less reactive hydride reagent such as diisobutylaluminum hydride (DIBALH) is employed, often at low temperatures like -78 °C to prevent further reduction to the primary alcohol. libretexts.org The reduction of an ester to a primary alcohol with a hydride reagent proceeds through an aldehyde intermediate. libretexts.org

| Reagent | Functional Group Targeted | Product |

| LiAlH₄ | Ketone and Ester | Diol |

| NaBH₄ | Ketone | Hydroxy-ester |

| DIBALH (-78 °C) | Ester | Aldehyde-ketone |

Nucleophilic Substitution Reactions at the Ester Group

The ester functional group of Ethyl 6-oxotridecanoate is susceptible to nucleophilic acyl substitution. gatech.edu A fundamental example is hydrolysis, which can be catalyzed by either acid or base. wikipedia.orgchemguide.co.uk

Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the basic conditions to form a carboxylate salt. chemguide.co.ukmasterorganicchemistry.com The mechanism proceeds through a tetrahedral intermediate. masterorganicchemistry.com

Acid-catalyzed hydrolysis is a reversible process, representing the reverse of Fischer esterification. wikipedia.orgchemistrysteps.comorganic-chemistry.org The reaction is driven to completion by using an excess of water. commonorganicchemistry.com The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. libretexts.orgorgoreview.com This also proceeds via a tetrahedral intermediate. orgoreview.com

Esters also react with organometallic reagents like Grignard reagents. organic-chemistry.orgcommonorganicchemistry.com The reaction of Ethyl 6-oxotridecanoate with two equivalents of a Grignard reagent will result in the formation of a tertiary alcohol. The reaction first proceeds through a nucleophilic acyl substitution to form a ketone intermediate, which is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent. commonorganicchemistry.commasterorganicchemistry.com

| Reaction Type | Reagent(s) | Key Features | Product |

| Saponification | NaOH, H₂O | Irreversible, base-promoted | Carboxylate salt and an alcohol |

| Acidic Hydrolysis | H₃O⁺, H₂O | Reversible, acid-catalyzed | Carboxylic acid and an alcohol |

| Grignard Reaction | 2 equiv. R-MgBr, then H₃O⁺ | Forms a tertiary alcohol | Tertiary alcohol and ethanol (B145695) |

Mechanistic Elucidation

Understanding the detailed mechanisms of these reactions requires the application of advanced organic chemistry principles and the identification of transient species.

Application of Advanced Organic Chemistry Principles

The reactions of Ethyl 6-oxotridecanoate are governed by fundamental principles of structure, bonding, and reactivity. The concept of nucleophilic acyl substitution is central to the reactions at the ester group, such as hydrolysis and the Grignard reaction. gatech.edujove.com These reactions proceed via an addition-elimination mechanism, where a nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel a leaving group. masterorganicchemistry.com

The Claisen condensation is another important reaction for esters possessing α-hydrogens, leading to the formation of β-keto esters. jove.commasterorganicchemistry.compressbooks.pub This base-promoted reaction involves the formation of an ester enolate which then acts as a nucleophile. masterorganicchemistry.compressbooks.pub

The regioselectivity observed in the Baeyer-Villiger oxidation is explained by stereoelectronic effects, where the migrating group must be anti-periplanar to the O-O bond of the peroxide, influencing the stability of the transition state. wikipedia.org

Identification of Reactive Intermediates

The progression of a chemical reaction often involves the formation of short-lived, high-energy species known as reactive intermediates. fiveable.me These intermediates are not reactants or products but exist transiently during the reaction.

In many reactions of Ethyl 6-oxotridecanoate, a tetrahedral intermediate is formed. wikipedia.orgfiveable.me This occurs during nucleophilic addition to the carbonyl groups of both the ester and the ketone. For instance, in ester hydrolysis, the attack of a hydroxide or water molecule on the carbonyl carbon generates a tetrahedral species. orgoreview.comwikipedia.org Similarly, the addition of a Grignard reagent or a hydride reagent also proceeds through such an intermediate. libretexts.orgfiveable.me

Enolates are another crucial class of reactive intermediates, formed by the deprotonation of the α-carbon to a carbonyl group. fiveable.mepatsnap.com The α-hydrogens of the ketone in Ethyl 6-oxotridecanoate are acidic and can be removed by a suitable base to form a nucleophilic enolate. This enolate is a key intermediate in reactions like the Claisen condensation and alkylation reactions. patsnap.comjove.com

In the Baeyer-Villiger oxidation, the reaction proceeds through the Criegee intermediate , which is formed after the nucleophilic attack of the peroxyacid on the protonated ketone. wikipedia.orgrsc.orglibretexts.org The subsequent rearrangement of this intermediate leads to the final ester product.

Electron Pushing Formalisms in Reaction Pathways

The electron pushing formalism is a convention used in organic chemistry to illustrate the flow of electrons in a reaction mechanism. For the acid-catalyzed hydrolysis of a β-keto ester like ethyl 6-oxotridecanoate, the mechanism involves a series of protonation and nucleophilic attack steps.

The reaction is initiated by the protonation of the carbonyl oxygen of the ester group by an acid catalyst (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The lone pair of electrons on the oxygen atom of a water molecule then attacks the electrophilic carbonyl carbon. This is followed by a series of proton transfer steps, ultimately leading to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating an alcohol molecule and yielding a protonated carboxylic acid, which is then deprotonated by water to regenerate the acid catalyst and form the final carboxylic acid product.

The electron pushing formalism for the acid-catalyzed hydrolysis of a generic β-keto ester is depicted below:

Step 1: Protonation of the Carbonyl Oxygen

The reaction begins with the protonation of the ester's carbonyl oxygen by a hydronium ion. This enhances the electrophilicity of the carbonyl carbon.

Step 2: Nucleophilic Attack by Water

A water molecule acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Step 3: Proton Transfer

A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water).

Step 4: Elimination of the Leaving Group

The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.

Step 5: Deprotonation

A water molecule removes a proton from the protonated carboxylic acid, yielding the final carboxylic acid product and regenerating the hydronium ion catalyst.

Kinetic and Thermodynamic Parameters

Due to the absence of specific experimental data for ethyl 6-oxotridecanoate, the following sections will utilize representative data from studies on the hydrolysis of ethyl acetoacetate (B1235776) to illustrate the principles of kinetic and thermodynamic analysis.

Stopped-flow spectroscopy is a powerful technique for studying the kinetics of fast reactions in solution, often on the millisecond timescale. pepolska.pluv.es This method involves the rapid mixing of two reactant solutions and then stopping the flow to monitor the change in a spectroscopic signal (like absorbance or fluorescence) over time as the reaction proceeds in an observation cell. pepolska.pluni-regensburg.de

For a reaction such as the hydrolysis of ethyl 6-oxotridecanoate, stopped-flow spectroscopy could be employed by rapidly mixing a solution of the ester with an acidic solution. The reaction progress could be monitored by observing the change in UV-Vis absorbance at a specific wavelength corresponding to one of the reactants or products. researchgate.net The data collected, which is a change in signal versus time, can then be fitted to an appropriate rate equation to determine the reaction's rate constants. usu.edu

Table 1: Representative Kinetic Data for the Acid-Catalyzed Hydrolysis of a β-Keto Ester (Ethyl Acetoacetate) at 25°C

| Parameter | Value | Unit |

| Rate Constant (k) | 1.2 x 10⁻⁴ | L mol⁻¹ s⁻¹ |

| Reaction Order | Pseudo-first-order | - |

| Half-life (t₁/₂) | 1.6 x 10³ | s |

Note: This data is for the acid-catalyzed hydrolysis of ethyl acetoacetate and serves as a representative example.

The Van't Hoff equation describes the relationship between the equilibrium constant (K) of a reaction and the temperature (T). By measuring the equilibrium constant at different temperatures, the standard enthalpy change (ΔH°) and standard entropy change (ΔS°) of the reaction can be determined. The linear form of the Van't Hoff equation is:

ln(K) = - (ΔH°/R)(1/T) + (ΔS°/R)

where R is the ideal gas constant. A plot of ln(K) versus 1/T, known as a Van't Hoff plot, yields a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R. rsc.org This analysis is crucial for validating the thermodynamic parameters of a reaction. semanticscholar.org

Table 2: Representative Thermodynamic Data for the Hydrolysis of a β-Keto Ester (Ethyl Acetoacetate)

| Parameter | Value | Unit |

| ΔH° | -20.5 | kJ/mol |

| ΔS° | -55.2 | J/(mol·K) |

| ΔG° | -4.1 | kJ/mol |

Note: This data is for the hydrolysis of ethyl acetoacetate and is provided as a representative example.

Error propagation analysis is essential in kinetic studies to determine the uncertainty in the calculated parameters, such as rate constants, which are derived from experimental measurements that inherently have errors. In stopped-flow spectroscopy, the primary sources of error can include uncertainties in the initial concentrations of reactants, the measurement of time, and the spectroscopic signal (e.g., absorbance). uni-regensburg.de

The precision of the determined rate constant is often limited by factors such as shot noise in the photodetector and source flicker noise. youtube.com A thorough error analysis involves identifying all sources of uncertainty and using statistical methods to calculate how these errors propagate through the mathematical models used to determine the kinetic parameters. youtube.com For instance, when determining a rate constant from the slope of a line in a plot (e.g., ln[A] vs. time), the uncertainty in the slope can be calculated using linear regression analysis, which then gives the uncertainty in the rate constant.

Theoretical and Computational Chemistry of Ethyl 6 Oxotridecanoate

Electronic Structure and Reactivity Modeling

The electronic structure and reactivity of an organic molecule like Ethyl 6-oxotridecanoate can be effectively modeled using various computational chemistry methods. These models provide insights into the molecule's behavior at a quantum mechanical level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common choice for organic molecules due to its balance of accuracy and computational cost. A typical DFT study on Ethyl 6-oxotridecanoate would involve optimizing its three-dimensional geometry and then calculating its electronic properties.

A basis set is a set of mathematical functions used to represent the electronic wave functions in a molecule. The choice of basis set affects the accuracy of the calculation. The 6-31G(d) basis set is a Pople-style basis set that is widely used for calculations on organic molecules. nih.govresearchgate.net It provides a good balance between accuracy and computational efficiency. mdpi.com The "6-31G" part indicates that the core orbitals are described by a single function (a contraction of 6 Gaussian functions), and the valence orbitals are split into two functions (an inner part with 3 Gaussians and an outer part with 1 Gaussian). The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which allows for more flexibility in describing the shape of the electron density, particularly for bonding. scribd.com

In DFT, the functional is a key component that approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interactions. The M06 (Minnesota 2006) functional is a meta-hybrid generalized gradient approximation (meta-GGA) functional. It is known for its good performance across a broad range of applications, including thermochemistry, kinetics, and non-covalent interactions, making it a suitable choice for studying a molecule like Ethyl 6-oxotridecanoate.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry for understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. A large HOMO-LUMO gap suggests high stability and low reactivity. For Ethyl 6-oxotridecanoate, FMO analysis would pinpoint the regions of the molecule most likely to be involved in nucleophilic or electrophilic attacks.

Charge Transfer Characterization

Charge transfer is a key process in many chemical reactions and is crucial for understanding the electronic properties of molecules. In a molecule like Ethyl 6-oxotridecanoate, which contains polar functional groups (an ester and a ketone), there will be an uneven distribution of electron density. Computational methods can be used to quantify this charge distribution and predict how the molecule will interact with other species. Techniques such as Natural Bond Orbital (NBO) analysis or Mulliken population analysis can be used to calculate the partial atomic charges on each atom, providing a detailed picture of the intramolecular charge distribution. This information is vital for understanding the molecule's dipole moment and its potential for intermolecular interactions.

Spectroscopic Property Prediction and Validation

Computational chemistry is also a valuable tool for predicting the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra or even be used to identify unknown compounds. For Ethyl 6-oxotridecanoate, key spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra could be computationally predicted.

For instance, by performing a frequency calculation after a DFT geometry optimization, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the absorption peaks in an IR spectrum. The calculated spectrum can then be compared to an experimental spectrum to confirm the structure of the molecule. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, providing theoretical support for experimentally obtained NMR data.

Computational Models for NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an indispensable tool in the structural elucidation of organic molecules like Ethyl 6-oxotridecanoate. Density Functional Theory (DFT) is a prominent quantum chemical method employed for this purpose, offering a balance between accuracy and computational cost. mdpi.com The process typically involves geometry optimization of the molecule, followed by the calculation of isotropic magnetic shielding constants, which are then converted to chemical shifts. nih.gov

A crucial aspect of obtaining accurate NMR chemical shift predictions is the selection of an appropriate combination of density functional, basis set, and a model to account for solvent effects. mdpi.com For ¹H and ¹³C NMR chemical shifts, various functionals and basis sets have been benchmarked. For instance, studies have shown that for ¹³C chemical shift predictions, functionals like ωB97X-D paired with basis sets such as def2-SVP can provide high accuracy when combined with a polarizable continuum model (PCM) for solvation. mdpi.com For ¹H chemical shifts, functionals like WP04 with larger basis sets incorporating diffuse functions, such as 6-311++G(2d,p), have demonstrated good performance. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for calculating the magnetic shielding tensors. nih.gov

The accuracy of the predicted chemical shifts is often enhanced by applying linear scaling factors derived from correlating calculated shielding constants with experimental data for a set of standard compounds. mdpi.com This empirical correction helps to systematically reduce errors arising from the approximations inherent in the theoretical models. It is also vital to consider the conformational flexibility of a molecule like Ethyl 6-oxotridecanoate, as the calculated chemical shifts should be an average over the populated conformers.

Below is a table summarizing representative DFT methods used for NMR chemical shift calculations.

| Component | Examples | Purpose |

| Density Functional | ωB97X-D, WP04, B3LYP | Approximates the exchange-correlation energy in DFT. |

| Basis Set | def2-SVP, 6-311++G(2d,p), cc-pVTZ | Represents the molecular orbitals as a linear combination of atomic orbitals. |

| Solvent Model | Polarizable Continuum Model (PCM) | Accounts for the effect of the solvent on the molecular geometry and electronic structure. |

| Calculation Method | Gauge-Independent Atomic Orbital (GIAO) | Calculates the nuclear magnetic shielding tensors. |

Reaction Pathway Energetics and Transition State Theory

The study of reaction pathway energetics and the application of transition state theory are fundamental to understanding the kinetics and mechanisms of chemical reactions involving Ethyl 6-oxotridecanoate. Computational chemistry provides a powerful framework for exploring the potential energy surface (PES) of a reaction, identifying stationary points such as reactants, products, intermediates, and, most importantly, transition states.

The process involves locating the transition state structure, which is a first-order saddle point on the PES, and then calculating its energy relative to the reactants. This energy difference is the activation energy, a critical parameter in determining the reaction rate. Methods like multi-path variational transition state theory (MP-VTST) can be employed for complex reactions, especially those involving flexible molecules with multiple conformational pathways. rsc.org This approach considers multiple reaction paths and incorporates effects like torsional anharmonicity. rsc.org

Tunneling corrections, such as the small curvature tunneling (SCT) approximation, are often included, particularly for reactions involving the transfer of light particles like hydrogen atoms, as quantum mechanical tunneling can significantly increase the reaction rate, especially at lower temperatures. rsc.org The calculation of the full reaction path, known as the minimum energy path (MEP), connects the reactants to the products via the transition state and provides a detailed picture of the energy profile of the reaction.

The temperature dependence of the rate constants can also be investigated, revealing how the activation energy and the contribution of different reaction pathways can change with temperature. rsc.org For instance, in some reactions, a hydrogen bond at the transition state can lower the enthalpy of activation but raise the free energy of activation. rsc.org

The following table outlines key concepts in the computational study of reaction pathway energetics.

| Concept | Description | Significance |

| Potential Energy Surface (PES) | A multi-dimensional surface that represents the energy of a molecule or system as a function of its geometry. | Provides the landscape for chemical reactions. |

| Transition State (TS) | The highest energy point along the minimum energy path between reactants and products. | Its structure and energy determine the activation barrier of a reaction. |

| Activation Energy (Ea) | The energy difference between the transition state and the reactants. | A key factor in determining the rate of a chemical reaction according to the Arrhenius equation. |

| Variational Transition State Theory (VTST) | A refined version of transition state theory that variationally minimizes the rate constant along the reaction path. | Provides more accurate rate constant calculations. |

| Quantum Tunneling Correction | A correction to the rate constant to account for the quantum mechanical phenomenon of tunneling through the activation barrier. | Important for reactions involving light particle transfer. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into the conformational landscape and intermolecular interactions of Ethyl 6-oxotridecanoate. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes the positions and velocities of the atoms over time. bnl.gov

A key component of MD simulations is the force field, which is a set of empirical potential energy functions and parameters that describe the interactions between atoms. mdpi.com The choice of force field is crucial for the accuracy of the simulation. For organic molecules, force fields like GAFF (General Amber Force Field) are commonly used. chemrxiv.org The molecule is typically solvated in a box of explicit solvent molecules, such as water, to mimic experimental conditions. mdpi.com

MD simulations can be used to explore the conformational space of Ethyl 6-oxotridecanoate by analyzing the distribution of dihedral angles and identifying the most populated conformers. chemrxiv.org The free energy difference between different conformers can be calculated to determine their relative stabilities. chemrxiv.org This information is crucial as the conformation of the molecule can significantly influence its physical properties and reactivity.

Furthermore, MD simulations can provide detailed information about the interactions between Ethyl 6-oxotridecanoate and its environment, such as solvent molecules or other solutes. mdpi.commdpi.com This includes the analysis of hydrogen bonding, van der Waals interactions, and electrostatic interactions. By understanding these interactions, one can gain insights into the solubility, aggregation behavior, and binding properties of the molecule. The simulations are typically run under specific thermodynamic ensembles, such as NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature), to control the simulation conditions. bnl.gov

The table below summarizes the essential elements of molecular dynamics simulations for conformational analysis.

| Element | Description | Purpose in Studying Ethyl 6-oxotridecanoate |

| Force Field | A set of parameters and potential energy functions that describe the interactions between atoms. | To accurately model the intramolecular and intermolecular forces. |

| Solvation | The explicit representation of solvent molecules surrounding the solute. | To simulate the molecule in a realistic environment and study solvent effects. |

| Thermodynamic Ensemble | The set of macroscopic variables (e.g., N, V, T, P) that are kept constant during the simulation. | To control the physical conditions of the simulation. |

| Conformational Analysis | The study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. | To identify the preferred shapes of the molecule and their relative energies. |

| Interaction Analysis | The characterization of non-covalent interactions between the molecule and its surroundings. | To understand its behavior in solution and its potential to interact with other molecules. |

Analytical Research Techniques for Ethyl 6 Oxotridecanoate Characterization

Chromatographic Methods

Chromatographic techniques are essential for separating Ethyl 6-oxotridecanoate from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of synthesized Ethyl 6-oxotridecanoate. This method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For a compound like Ethyl 6-oxotridecanoate, a non-polar C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile and water. The high sensitivity of UV detectors in HPLC systems allows for the detection of even trace impurities. The purity is determined by integrating the area of the peak corresponding to Ethyl 6-oxotridecanoate and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) for Reaction Monitoring

Gas Chromatography (GC) is an invaluable tool for monitoring the progress of the synthesis of Ethyl 6-oxotridecanoate. The volatility of this ethyl ester makes it well-suited for GC analysis. The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column. By taking aliquots from the reaction mixture at different time intervals and analyzing them by GC, chemists can track the consumption of reactants and the formation of the product. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize the yield and purity of Ethyl 6-oxotridecanoate.

Ion Interaction Chromatography for Oxidation Product Analysis

In instances where Ethyl 6-oxotridecanoate may undergo oxidation, particularly at the keto group or along the alkyl chain, Ion Interaction Chromatography can be a useful technique for analyzing the resulting acidic byproducts. This method is a variation of HPLC that is effective for separating ionic or ionizable compounds. By adding an ion-pairing reagent to the mobile phase, the retention of charged oxidation products on a reverse-phase column can be controlled, allowing for their separation and quantification.

Advanced Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure of Ethyl 6-oxotridecanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like Ethyl 6-oxotridecanoate. It provides detailed information about the carbon-hydrogen framework of the molecule.

Chemical Shift Assignment and Structural Elucidation

The chemical environment of each proton (¹H) and carbon-13 (¹³C) nucleus in Ethyl 6-oxotridecanoate results in a unique resonance frequency or chemical shift in the NMR spectrum.

In the ¹H NMR spectrum, the protons of the ethyl group give rise to a characteristic quartet and triplet pattern. The protons on the carbons adjacent to the carbonyl groups are deshielded and appear at a lower field. The long alkyl chain produces a series of overlapping multiplets in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbons of the ester and ketone groups are readily identified by their characteristic downfield chemical shifts. The carbons of the ethyl group and the long alkyl chain appear at distinct chemical shifts, allowing for the complete mapping of the carbon skeleton.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to definitively assign these chemical shifts. COSY spectra reveal correlations between coupled protons, helping to trace the connectivity of the alkyl chain. HSQC spectra correlate each proton with the carbon atom to which it is directly attached, providing unambiguous C-H assignments.

Table of Predicted ¹H NMR Chemical Shifts for Ethyl 6-oxotridecanoate

| Protons | Predicted Chemical Shift (ppm) |

| CH₃ (ethyl) | 1.25 |

| CH₂ (ethyl) | 4.12 |

| CH₂ (adjacent to ester C=O) | 2.30 |

| CH₂ (adjacent to ketone C=O) | 2.40 |

| Other CH₂ groups | 1.2-1.6 |

| Terminal CH₃ | 0.88 |

Table of Predicted ¹³C NMR Chemical Shifts for Ethyl 6-oxotridecanoate

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ester) | 173 |

| C=O (ketone) | 211 |

| O-CH₂ (ethyl) | 60 |

| CH₃ (ethyl) | 14 |

| CH₂ (adjacent to ester C=O) | 34 |

| CH₂ (adjacent to ketone C=O) | 42 |

| Other CH₂ groups | 22-31 |

| Terminal CH₃ | 14 |

Analysis of Spectroscopic Discrepancies (Impurities, Solvent Effects, Instrumental Calibration)

Obtaining accurate and reproducible spectroscopic data is contingent on understanding and mitigating potential discrepancies. These can arise from impurities, interactions between the analyte and the solvent, and the calibration state of the instrument.

Impurities: The presence of impurities, such as unreacted starting materials or byproducts from synthesis, can introduce extraneous signals into a spectrum. For instance, in the synthesis of β-keto esters, potential impurities could include precursor carboxylic acids or esters. semanticscholar.orgmdpi.com Spectroscopic analysis must be able to distinguish the signals of Ethyl 6-oxotridecanoate from these contaminants. The presence of a carboxylic acid impurity, for example, would introduce a very broad O-H stretching band in the infrared spectrum (2500–3300 cm⁻¹), which is absent in the pure target compound. vscht.czspecac.com

Solvent Effects: The choice of solvent can influence spectroscopic measurements, particularly in infrared spectroscopy. The polarity of the solvent can affect the vibrational frequency of polar bonds, most notably the carbonyl (C=O) group. dtic.mil Intermolecular interactions, such as dipole-dipole interactions between a polar solvent and the carbonyl groups of Ethyl 6-oxotridecanoate, can cause a shift in the C=O stretching frequency, typically to a lower wavenumber (a redshift). dtic.milacs.org This phenomenon must be considered when comparing spectra recorded in different solvents.

Table 1: Illustrative Solvent Effects on Carbonyl (C=O) Stretching Frequency Note: This table provides general ranges for a typical ketone/ester and illustrates the expected trend. Actual values for Ethyl 6-oxotridecanoate may vary.

| Solvent | Polarity | Typical C=O Frequency Range (cm⁻¹) | Expected Shift Direction |

| Hexane | Non-polar | 1715 - 1750 | Reference (minimal shift) |

| Carbon Tetrachloride | Non-polar | 1710 - 1745 | Slight Redshift |

| Chloroform | Polar | 1705 - 1740 | Redshift |

| Acetonitrile | Polar | 1700 - 1735 | Significant Redshift |

Instrumental Calibration: Proper calibration of analytical instruments is fundamental to acquiring accurate data. nih.govchromatographyonline.com In mass spectrometry, calibration ensures the correctness of the mass-to-charge (m/z) axis. labmanager.comwaters.com Time-of-flight (TOF) mass spectrometers, used in high-resolution analyses, may require daily calibration checks to account for drift caused by subtle changes in laboratory conditions like temperature. waters.com This process involves analyzing a known calibration compound, such as perfluorotributylamine (FC-43), to create a calibration curve that corrects the measured masses. waters.comsisweb.com Without proper calibration, mass assignments would be inaccurate, rendering the identification of molecular ions and fragments unreliable. labmanager.com

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. youtube.com For Ethyl 6-oxotridecanoate, IR spectroscopy is essential for confirming the presence of its key ester and ketone carbonyl groups, as well as its long aliphatic chain.

Vibrational Mode Analysis

A molecule's IR spectrum is composed of absorption bands corresponding to specific vibrational modes, such as stretching and bending. mdpi.com The spectrum of Ethyl 6-oxotridecanoate is expected to show characteristic absorptions for its constituent bonds.

The primary vibrational modes include:

C-H Stretching: Aliphatic C-H bonds exhibit strong stretching absorptions in the 2850–3000 cm⁻¹ region. vscht.cz

C=O Stretching: This is one of the most identifiable absorptions. spectroscopyonline.comlibretexts.org Since Ethyl 6-oxotridecanoate contains two distinct carbonyl groups (a ketone and an ester), two separate, strong, and sharp peaks are expected. The ketone C=O stretch typically appears around 1715 cm⁻¹, while the ester C=O stretch appears at a slightly higher frequency, around 1735–1750 cm⁻¹. vscht.czlibretexts.orgquora.com

C-O Stretching: Esters display strong C-O stretching bands. Two distinct C-O stretches are anticipated for the ester group: a C-C-O stretch (involving the carbonyl carbon) between 1250 and 1160 cm⁻¹ and an O-C-C stretch (involving the ethyl group) between 1100 and 1000 cm⁻¹. spectroscopyonline.com

C-H Bending: Methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups produce characteristic bending (scissoring or rocking) vibrations in the 1470–1350 cm⁻¹ range. vscht.cz

Table 2: Predicted IR Vibrational Modes for Ethyl 6-Oxotridecanoate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 2960 | Strong |

| C=O Stretch | Ester | 1735 - 1750 | Strong, Sharp |

| C=O Stretch | Ketone | ~1715 | Strong, Sharp |

| C-H Bend | CH₂ (Scissoring) | ~1465 | Medium |

| C-H Bend | CH₃ (Rocking) | ~1375 | Medium |

| C-C-O Stretch | Ester | 1160 - 1250 | Strong |

| O-C-C Stretch | Ester | 1000 - 1100 | Strong |

Identification of Functional Group Modifications

FT-IR spectroscopy is highly effective for monitoring chemical reactions and identifying modifications to the functional groups of Ethyl 6-oxotridecanoate. researchgate.net For example, a reduction of the C6 ketone to a secondary alcohol would be readily apparent in the IR spectrum. This modification would result in the disappearance of the characteristic ketone C=O stretching peak at ~1715 cm⁻¹ and the appearance of a strong, broad O-H stretching band in the 3200–3550 cm⁻¹ region. specac.com Similarly, the hydrolysis of the ester functional group to a carboxylic acid would cause the ester C=O peak (~1740 cm⁻¹) to be replaced by a carboxylic acid C=O peak (~1710 cm⁻¹) and the appearance of a very broad O-H stretch from 2500 to 3300 cm⁻¹. specac.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

Electron Ionization (EI-MS)

Electron Ionization is a "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV), causing it to ionize and fragment. uni-saarland.de The resulting mass spectrum is a plot of the relative abundance of these fragments versus their m/z values. The fragmentation pattern is often reproducible and characteristic of the molecular structure.

For Ethyl 6-oxotridecanoate, the molecular ion (M⁺˙) may be observed, but its abundance could be low due to extensive fragmentation. uni-saarland.de Key fragmentation pathways for β-keto esters and long-chain carbonyl compounds include α-cleavage and the McLafferty rearrangement. researchgate.netmiamioh.edu

α-Cleavage: This involves the breaking of a bond adjacent to a carbonyl group. For Ethyl 6-oxotridecanoate, cleavage can occur on either side of the ketone or ester carbonyls, leading to the formation of stable acylium ions. libretexts.org

McLafferty Rearrangement: This is a common rearrangement for carbonyl compounds with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen through a six-membered transition state, followed by cleavage of the β-bond, resulting in the elimination of a neutral alkene. uni-saarland.demiamioh.edu

Table 3: Predicted Key EI-MS Fragments for Ethyl 6-Oxotridecanoate (C₁₅H₂₈O₃, MW = 256.38)

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 256 | [C₁₅H₂₈O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 211 | [M - C₂H₅O]⁺ | α-Cleavage at ester (loss of ethoxy radical) |

| 185 | [M - C₅H₁₁]⁺ | α-Cleavage at ketone (loss of pentyl radical) |

| 157 | [C₈H₁₃O₃]⁺ | α-Cleavage at ketone (loss of heptyl radical) |

| 129 | [C₇H₁₃O₂]⁺ | Cleavage between C5 and C6 |

| 115 | [C₆H₁₁O₂]⁺ | McLafferty rearrangement at the ester |

| 99 | [C₆H₁₁O]⁺ | α-Cleavage at ketone |

| 73 | [COOC₂H₅]⁺ | α-Cleavage at ester |

| 43 | [CH₃CO]⁺ | (if from impurity) or [C₃H₇]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula from its measured mass. mdpi.com While nominal mass spectrometry might identify a molecular ion at m/z 256, HRMS can distinguish the exact mass of Ethyl 6-oxotridecanoate (C₁₅H₂₈O₃, calculated exact mass: 256.2038) from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). This capability is crucial for confirming the identity of a newly synthesized compound or an unknown analyte. mdpi.com

Electrospray Ionization Mass Spectrometry (ESIMS)